5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a substituted benzyl group that enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The resulting benzimidazole is then subjected to further functionalization.
The introduction of the 3-bromo-4,5-diethoxybenzyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with 3-bromo-4,5-diethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The substituted benzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4,5-dihydroxybenzaldehyde: Known for its antioxidant effects.
3-bromo-4,5-dimethoxybenzoic acid: Used in various chemical syntheses.
Uniqueness
5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its combination of a benzimidazole core and a substituted benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H20BrN3O3 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
5-[(3-bromo-4,5-diethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H20BrN3O3/c1-3-24-16-8-11(7-13(19)17(16)25-4-2)10-20-12-5-6-14-15(9-12)22-18(23)21-14/h5-9,20H,3-4,10H2,1-2H3,(H2,21,22,23) |
InChI Key |
WOCXUQMWAFZZRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Br)OCC |
Origin of Product |
United States |
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